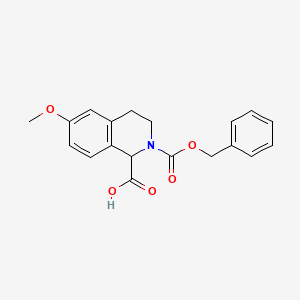

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C19H19NO5 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group of isoquinoline, followed by methoxylation and subsequent carboxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to handle the reagents and reaction conditions efficiently. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered chemical properties.

Substitution: This reaction can replace one functional group with another, leading to a variety of new compounds.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be categorized into several key areas:

-

Pharmaceutical Development

- This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure may enhance drug efficacy and specificity.

-

Biochemical Research

- Utilized in enzyme inhibition studies and receptor binding assays, it aids in understanding complex biological pathways and mechanisms of action.

-

Organic Synthesis

- Valuable for creating diverse chemical structures, it allows chemists to explore new compounds with potential therapeutic applications.

-

Material Science

- Incorporated into polymer formulations, it improves material properties such as flexibility and thermal stability.

-

Natural Product Synthesis

- Used in synthesizing natural product analogs, it assists in discovering new compounds with medicinal properties.

Case Study 1: Neurological Drug Development

In a study focusing on the synthesis of novel isoquinoline derivatives for treating neurological disorders, this compound was identified as a critical precursor. Researchers synthesized several derivatives and evaluated their neuroprotective effects in vitro. The results indicated that specific modifications to the isoquinoline structure significantly enhanced the compounds' efficacy against neurodegenerative diseases.

Case Study 2: Enzyme Inhibition Studies

Another investigation explored the compound's role as an enzyme inhibitor. Researchers tested its inhibitory effects on a series of enzymes involved in metabolic pathways relevant to cancer progression. The findings revealed that this compound exhibited promising inhibitory activity against specific targets, suggesting its potential use in cancer therapeutics.

Wirkmechanismus

The mechanism by which 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an allosteric modulator, altering the conformation of a receptor and enhancing or inhibiting its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxy-3,4-dihydro-1H-isoquinoline: A related compound with similar structural features but lacking the carboxylic acid group.

2-Cbz-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: Another derivative with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biologische Aktivität

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound with the molecular formula C19H19NO5 and a molecular weight of 341.36 g/mol. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. Its structure features a methoxy group and a benzyloxycarbonyl (Cbz) group, contributing to its unique reactivity and biological properties.

Anticancer Properties

Preliminary studies indicate that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives with specific substitutions have shown varying degrees of cytotoxicity against cancer cell lines. Research has highlighted that carboxylic acid analogs containing fluorine substitutions tend to enhance anticancer activity, suggesting that similar modifications in 2-Cbz derivatives could yield promising results .

The mechanism by which isoquinoline derivatives exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. Isoquinolines are known to affect tubulin dynamics, akin to established chemotherapeutics like taxanes. This suggests that 2-Cbz-6-methoxy may also interact with microtubules, thereby inhibiting cancer cell proliferation and inducing apoptosis .

Neuroprotective Effects

In addition to anticancer properties, isoquinoline derivatives have been investigated for neuroprotective effects. The presence of the methoxy group in 2-Cbz-6-methoxy has been associated with enhanced bioactivity in models of neurodegenerative diseases. Compounds exhibiting such properties can potentially modulate neurotransmitter systems or exert antioxidant effects, which are crucial in protecting neuronal cells from oxidative stress .

Antimicrobial Activity

Some studies have suggested that isoquinoline derivatives possess antimicrobial properties. The structural features of 2-Cbz-6-methoxy may contribute to its ability to inhibit bacterial growth or disrupt microbial cell membranes. This aspect warrants further investigation to explore its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Cyclization Reactions : Utilizing precursors that undergo cyclization under acidic or basic conditions.

- Functional Group Modifications : Employing strategies like alkylation or acylation to introduce the methoxy and Cbz groups.

These synthetic approaches are crucial for producing this compound in sufficient quantities for biological testing.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Cbz-6-methoxy, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | C16H21NO5 | Contains a tert-butoxycarbonyl group |

| 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | C18H16FNO4 | Incorporates a fluorine atom |

| 2-Cbz-6-bromo-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | C18H16BrNO4 | Features a bromine atom |

The unique methoxy substitution and Cbz group in 2-Cbz-6-methoxy may confer distinct biological properties compared to these similar compounds .

Case Study: Anticancer Activity Evaluation

A study focused on evaluating the anticancer potential of various isoquinoline derivatives found that those resembling 2-Cbz structures exhibited promising results against several cancer cell lines. The findings suggested that modifications at the methoxy position could significantly impact the efficacy and selectivity of these compounds against tumor cells .

Research Findings on Neuroprotective Effects

Research investigating neuroprotective agents has highlighted the role of isoquinolines in modulating neuroinflammation and oxidative stress pathways. The specific structural attributes of 2-Cbz derivatives may enhance their capability to protect neuronal cells in vitro and in vivo models of neurodegeneration .

Eigenschaften

IUPAC Name |

6-methoxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-15-7-8-16-14(11-15)9-10-20(17(16)18(21)22)19(23)25-12-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXDCJSVZCSFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.